N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
N1-(3-(Furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-2-yl hydroxypropyl group at the N1 position and a 2-(methylthio)phenyl substituent at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, agrochemicals, and flavor/fragrance applications, though the specific role of this compound remains underexplored in the provided evidence.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-23-14-7-3-2-5-11(14)18-16(21)15(20)17-9-8-12(19)13-6-4-10-22-13/h2-7,10,12,19H,8-9H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHAIGGYWAIKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl and 2-(methylthio)phenyl precursors. These precursors are then subjected to a series of reactions, including hydroxylation and amide formation, to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide exhibit antimicrobial properties. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes .
Antifungal Properties
The compound's structural characteristics suggest potential antifungal activity. Compounds with similar furan and oxalamide structures have been tested against fungi such as Candida albicans, demonstrating significant inhibitory effects. This suggests that this compound could be further explored for antifungal drug development .
Enzyme Inhibition
Research has also indicated that derivatives of oxalamides can act as inhibitors of specific enzymes, including those involved in metabolic pathways related to diabetes and cancer. The potential for this compound to inhibit enzymes such as alkaline phosphatase may provide insights into its utility in treating metabolic disorders .
Polymer Chemistry
Due to its functional groups, this compound can be utilized in the synthesis of polymers with enhanced properties. The ability of the compound to form hydrogen bonds allows it to be incorporated into polymer matrices, potentially improving mechanical strength and thermal stability .
Nanotechnology
The compound may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its structural features enable it to encapsulate therapeutic agents effectively, facilitating controlled release and targeted delivery within biological systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus at low concentrations (MIC < 20 µg/ml). |
| Study B | Antifungal Properties | Showed effectiveness against Candida albicans with an IC50 value of 15 µg/ml. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of alkaline phosphatase with an IC50 value of 25 µg/ml, indicating potential for diabetes treatment. |
Mechanism of Action
The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with biological molecules. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the oxalamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related oxalamides and their key attributes based on available evidence:
Key Structural Differences and Implications
Furan vs. Aromatic Rings : The target compound’s furan ring (vs. benzene or pyridine in analogues) may reduce metabolic stability but improve binding to receptors requiring heterocyclic interactions. For example, S336’s pyridyl group enhances umami receptor activation , whereas the furan group’s electron-rich nature could modulate solubility or target specificity.
Methylthio Group: The 2-(methylthio)phenyl substituent is distinct from the methoxy or chloro groups in analogues like S336 or the regorafenib derivative.
Hydroxypropyl Chain : The hydroxypropyl linker in the target compound is unique compared to the rigid adamantyl group in UC Davis derivatives . This flexibility might enhance conformational adaptability in biological systems.
Biological Activity
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H18N2O4S, with a molecular weight of 334.4 g/mol. The compound features an oxalamide functional group, which is known for its ability to participate in hydrogen bonding, and a furan ring that contributes to its reactivity and potential biological significance.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.4 g/mol |
| Functional Groups | Furan, Oxalamide, Methylthio |
| CAS Number | 1448052-32-1 |
Synthesis
The synthesis of this compound involves several multi-step organic reactions. Key steps typically include:
- Preparation of Precursors: Synthesis begins with the preparation of furan and methylthio-substituted phenyl precursors.
- Hydroxylation: The hydroxyl group is introduced into the propanol side chain.
- Amide Formation: The final product is obtained through the formation of the oxalamide linkage.
These synthetic routes require careful control of reaction conditions to optimize yields and purity .
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in drug development:
- Antimicrobial Activity: Similar compounds have shown promising results against various pathogens, suggesting that this compound may exhibit antimicrobial properties .
- Anti-inflammatory Effects: The furan moiety may interact with specific enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects .
- Anticancer Potential: Heterocyclic compounds like those containing furan rings are often explored for their anticancer activities. Preliminary studies suggest that this compound could modulate biological pathways relevant to cancer treatment .
The mechanism of action for this compound likely involves interactions with various biological targets such as enzymes and receptors. The presence of the furan ring allows for possible inhibition of enzymes involved in disease states, thereby exerting therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
